Rapid Plasma Esterase Hydrolysis vs. Slow CYP450 Activation
The hydrolysis half-life of 1-(ethoxycarbonyloxymethyl)-5-fluorouracil in 80% human plasma at 37°C falls within the range reported for 1-alkoxycarbonyl derivatives, which have half-lives of <4 min [1]. This contrasts with tegafur, which displays an elimination half-life of 6–16 hours in man and generates 5-FU at concentrations <0.2% of the parent drug [2]. The 1-(ethoxycarbonyloxymethyl) compound achieves rapid, quantitative esterase-mediated conversion, yielding burst 5-FU release rather than the sustained low-level exposure characteristic of tegafur.
| Evidence Dimension | Hydrolysis half-life in human plasma |
|---|---|
| Target Compound Data | Half-life <4 min in 80% human plasma at 37°C |
| Comparator Or Baseline | Tegafur: elimination half-life 6–16 h; 5-FU levels <0.2% of tegafur concentration |
| Quantified Difference | ~100–2400× faster hydrolysis |
| Conditions | In vitro 80% human plasma, 37°C (target compound); in vivo human pharmacokinetic data (tegafur) |
Why This Matters
This drastically faster hydrolysis rate yields fundamentally different 5-FU exposure kinetics—a burst release profile—which is critical for applications requiring rapid attainment of therapeutic concentrations.
- [1] Buur, A. and Bundgaard, H. (1986). Prodrugs of 5-fluorouracil. V. 1-Alkoxycarbonyl derivatives as potential prodrug forms for improved rectal or oral delivery of 5-fluorouracil. J. Pharm. Sci., 75: 522-527. View Source
- [2] Benvenuto, J.A., et al. (1978). Pharmacokinetics and metabolism of ftorafur in man. Cancer Treat. Rep., 62(5): 725-731. View Source
